

An In-depth Technical Guide to Hydroxy(tosyloxy)iodobenzene (Koser's Reagent)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxy tosyloxy iodobenzene*

Cat. No.: *B8783353*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy(tosyloxy)iodobenzene (HTIB), commonly known as Koser's Reagent, is a versatile and powerful hypervalent iodine(III) reagent extensively utilized in modern organic synthesis. Its ability to act as a mild oxidant and an efficient electrophile has established it as an indispensable tool for a wide array of chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of HTIB, detailed experimental protocols for its synthesis and key applications, and an exploration of its reaction mechanisms. Quantitative data are presented in structured tables for clarity, and key reaction pathways are visualized using diagrams to facilitate a deeper understanding of this reagent's utility in research and drug development.

Introduction

Hydroxy(tosyloxy)iodobenzene is a stable, white solid that serves as a convenient source of an electrophilic tosyloxy group.^[1] It is recognized for its role in the α -functionalization of carbonyl compounds, the oxidative rearrangement of alkenes and alkynes, and the synthesis of iodonium salts.^{[2][3]} As an environmentally benign alternative to heavy metal oxidants, HTIB offers mild reaction conditions and high selectivity, making it a valuable asset in the synthesis of complex organic molecules, including pharmaceutical intermediates.^[4]

Chemical and Physical Properties

HTIB is a white, crystalline solid that is moderately soluble in polar solvents such as methanol and dimethyl sulfoxide, and insoluble in nonpolar solvents like diethyl ether and dichloromethane.^[3] While stable at room temperature, it is recommended to store it refrigerated in a dark bottle to prevent degradation.^[3]

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₃ I ₂ O ₄ S	[5]
Molecular Weight	392.21 g/mol	[5]
Appearance	White to light yellow crystalline powder	[6]
Melting Point	131-137 °C (decomposes)	[7]
CAS Number	27126-76-7	[7]
Synonyms	HTIB, Koser's Reagent, Phenyliodoso hydroxide tosylate	[5]

Synthesis of Hydroxy(tosyloxy)iodobenzene

HTIB can be synthesized through various methods, with a common and efficient procedure involving the reaction of (diacetoxyiodo)benzene with p-toluenesulfonic acid.

Experimental Protocol: Synthesis from (Diacetoxyiodo)benzene

Materials:

- (Diacetoxyiodo)benzene
- p-Toluenesulfonic acid monohydrate
- Acetonitrile

Procedure:

- A solution of (diacetoxyiodo)benzene (125.0 mmol) in boiling acetonitrile (120 mL) is added at once to a magnetically stirred solution of p-toluenesulfonic acid monohydrate (130.0 mmol) in boiling acetonitrile (80 mL).[\[6\]](#)
- The resulting yellow-green solution is allowed to cool to room temperature.[\[6\]](#)
- The crystalline Hydroxy(tosyloxy)iodobenzene that precipitates is isolated by vacuum filtration.[\[6\]](#)
- The collected solid is washed with acetonitrile (100 mL) and then with diethyl ether (100 mL).[\[6\]](#)
- The product is dried to yield crystalline HTIB.

Yield: 93%[\[6\]](#) Melting Point: 136-137 °C (decomposes)[\[6\]](#)

Key Applications and Experimental Protocols

HTIB is a versatile reagent with a broad range of applications in organic synthesis. The following sections detail its use in the α -tosyloxylation of ketones, α -azidation of ketones, and the oxidative rearrangement of alkenes.

α -Tosyloxylation of Ketones

The α -tosyloxylation of ketones is a cornerstone application of HTIB, providing a direct route to valuable α -functionalized carbonyl compounds.

Materials:

- Acetophenone
- Hydroxy(tosyloxy)iodobenzene (HTIB)
- Acetonitrile

Procedure:

- To a solution of acetophenone (10 mmol) in acetonitrile (20 mL), add HTIB (11 mmol).[8]
- Reflux the resulting solution for 2 hours.[8]
- After cooling to room temperature, most of the solvent is removed under reduced pressure.
- The residue is dissolved in dichloromethane, washed with cold water, and dried over sodium sulfate.
- The product, α -tosyloxyacetophenone, is isolated after removal of the solvent.

Substrate	Product	Yield (%)	Reference
Acetophenone	α -Tosyloxyacetophenone	~80% (in subsequent reaction)	[8]
Propiophenone	α -Tosyloxypropiophenone	-	
Cyclohexanone	α -Tosyloxycyclohexanone	-	

One-Pot α -Azidation of Ketones

HTIB can be used to generate α -tosyloxy ketones in situ, which can then be converted to α -azido ketones in a one-pot procedure.[8]

Materials:

- Acetophenone
- Hydroxy(tosyloxy)iodobenzene (HTIB)
- Sodium azide (NaN₃)
- Acetonitrile

Procedure:

- To a solution of acetophenone (10 mmol) in acetonitrile (20 mL), add HTIB (11 mmol).[8]
- Reflux the resulting solution for 2 hours.[8]
- Cool the reaction mixture to room temperature and add sodium azide (20 mmol).[8]
- Stir the mixture for 2 hours.[8]
- Distill off most of the solvent and dissolve the residue in dichloromethane.
- Wash the organic layer with cold water and dry over sodium sulfate.
- The product, α -azidoacetophenone, is obtained after trituration with petroleum ether.[8]

Substrate	Product	Yield (%)	Reference
Acetophenone	α -Azidoacetophenone	80	
4-Methylacetophenone	α -Azido-4-methylacetophenone	81	
4-Methoxyacetophenone	α -Azido-4-methoxyacetophenone	78	[9]
4-Chloroacetophenone	α -Azido-4-chloroacetophenone	75	[9]
Propiophenone	α -Azidopropiophenone	72	[9]
Cyclohexanone	2-Azidocyclohexanone	69	[9]
Cyclopentanone	2-Azidocyclopentanone	74	[9]

Oxidative Rearrangement of Alkenes

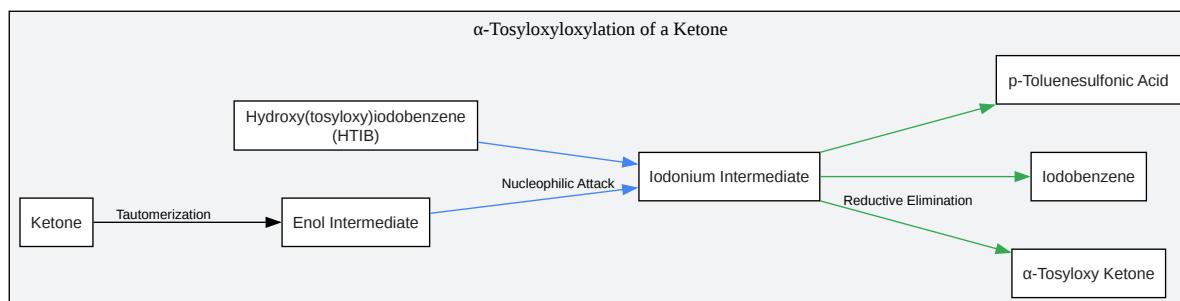
HTIB is an excellent reagent for the oxidative rearrangement of alkenes, providing a pathway for ring expansion.[6]

Materials:

- 1-Methylideneindan
- Hydroxy(tosyloxy)iodobenzene (HTIB)
- 95% Methanol (95:5 v/v methanol/water)

Procedure:

- Add crystalline HTIB (4.54 mmol) to a stirred solution of 1-methylideneindan (5.0 mmol) in 95% methanol (25 mL).[6]
- The solid will dissolve rapidly with the evolution of heat, resulting in a colorless solution.
- Stir the solution at room temperature for 20 minutes.[6]
- Remove the solvent in vacuo to yield an oily mixture.
- Partition the mixture between dichloromethane (25 mL) and water (25 mL).
- Wash the organic layer with water (2 x 25 mL) and brine (1 x 20 mL), then dry over MgSO₄.
- Concentrate in vacuo to give the crude product, which can be purified by flash column chromatography.

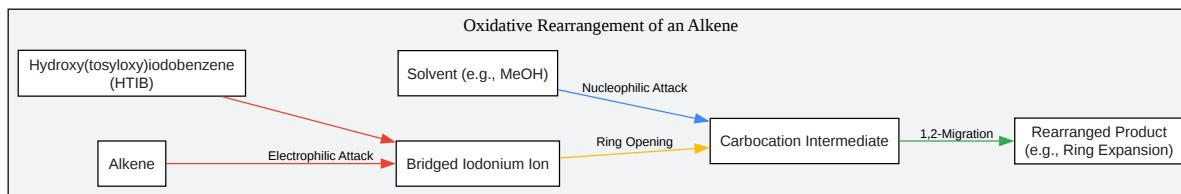

Substrate	Product	Yield (%)	Reference
Methylenecyclobutane	Cyclopentanone	-	
1-Methylideneindan	2-Benzosuberone	99	[6]

Reaction Mechanisms and Pathways

The reactivity of HTIB is attributed to its ability to act as a potent electrophile and a source of a tosyloxy group. The mechanisms often involve the formation of key intermediates that dictate the final product.

α -Tosyloxylation of Ketones

The α -tosyloxylation of ketones proceeds through the reaction of the enol or enolate form of the ketone with HTIB. The enol acts as a nucleophile, attacking the electrophilic iodine atom of HTIB. This is followed by the transfer of the tosyloxy group to the α -carbon of the ketone.

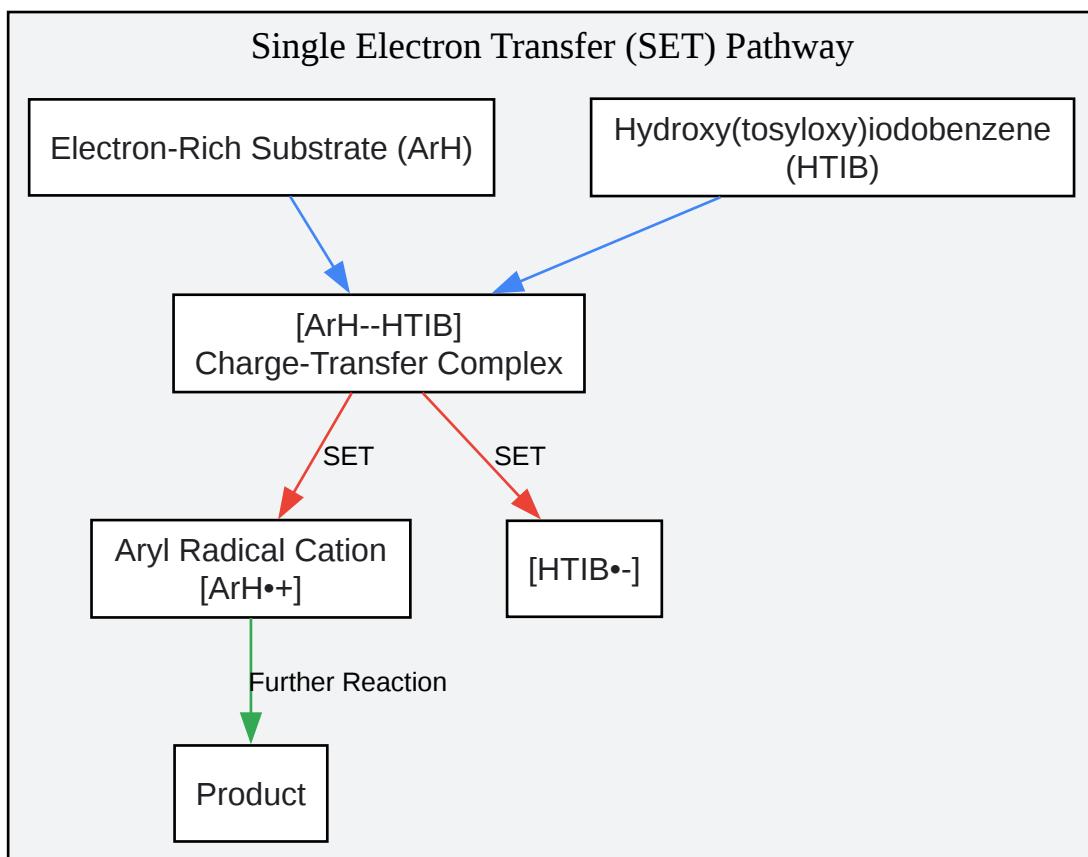


[Click to download full resolution via product page](#)

Caption: Mechanism of α -tosyloxylation of ketones using HTIB.

Oxidative Rearrangement of Alkenes

The oxidative rearrangement of alkenes with HTIB involves an initial electrophilic attack of the hypervalent iodine on the double bond to form a bridged iodonium ion intermediate. This is followed by a nucleophilic attack and a subsequent rearrangement, often leading to ring-expanded products.



[Click to download full resolution via product page](#)

Caption: General mechanism for the oxidative rearrangement of alkenes with HTIB.

Single Electron Transfer (SET) Pathway

In certain reactions, particularly with electron-rich substrates, HTIB can react via a single-electron transfer (SET) mechanism. This pathway involves the formation of a radical cation intermediate, which can then undergo further reactions. The use of fluoroalcohol solvents has been shown to promote this SET pathway.^[4]

[Click to download full resolution via product page](#)

Caption: Single Electron Transfer (SET) mechanism involving HTIB.

Conclusion

Hydroxy(tosyloxy)iodobenzene (Koser's Reagent) is a remarkably versatile and user-friendly reagent in organic synthesis. Its ability to perform a variety of transformations under mild conditions makes it an invaluable tool for chemists in academia and industry, particularly in the field of drug development where efficient and selective synthesis of complex molecules is paramount. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application and to inspire the development of new synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Koser's reagent - Enamine [enamine.net]
- 4. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β -Benzocyclo-alkenones from α -Benzocycloalkenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Hydroxy(tosyloxy)iodo]benzene Mediated α -Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hydroxy(tosyloxy)iodobenzene (Koser's Reagent)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8783353#what-is-hydroxy-tosyloxy-iodobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com